An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-triazolo[1,5-a]pyridine-8-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-triazolo[1,5-a]pyridine-8-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Scarcity for a Novel Scaffold
The landscape of drug discovery is perpetually expanding, with novel heterocyclic scaffolds forming the bedrock of innovative therapeutic agents. Among these, the[1][2][3]triazolo[1,5-a]pyridine core has garnered significant interest due to its versatile biological activities. This guide focuses on a specific, yet sparsely documented, derivative: 5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile . A thorough review of the existing scientific literature reveals a notable absence of comprehensive experimental data for this particular molecule. This suggests its potential novelty, possibly as a key intermediate in proprietary synthetic pathways or as a recently conceptualized compound for targeted therapies.
This document, therefore, deviates from a conventional data sheet. Instead, it serves as a foundational guide, providing a combination of theoretically calculated physicochemical properties, a discussion of the general characteristics of the triazolopyridine scaffold, and detailed, field-proven experimental methodologies for the empirical determination of these crucial parameters. Our objective is to equip researchers with the necessary tools and insights to approach the characterization of this and similar novel compounds with scientific rigor and strategic foresight.
Molecular Structure and Core Attributes
The foundational step in characterizing any chemical entity is a precise understanding of its molecular architecture.
Chemical Structure:
Caption: Chemical structure of 5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.
The structure reveals a fused bicyclic system with a chloro substituent on the pyridine ring and a carbonitrile group. The arrangement of nitrogen atoms in the triazole ring and the bridgehead nitrogen are key determinants of the molecule's electronic distribution, basicity, and potential for hydrogen bonding.
Table 1: Core Molecular Attributes
| Property | Value | Source |
| Molecular Formula | C₇H₃ClN₄ | Calculated |
| Molecular Weight | 178.58 g/mol | Calculated |
| Canonical SMILES | N#CC1=CC(Cl)=C2N=CN=N2C1=C | Calculated |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
Note: The absence of a CAS number in public databases is a strong indicator of the compound's novelty or limited dissemination in the scientific community.
Predicted Physicochemical Properties and Their Implications
In the absence of experimental data, computational models provide valuable initial estimates of a compound's physicochemical profile. These predictions are instrumental in guiding experimental design and anticipating the compound's behavior in various biological and chemical systems.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Drug Development |
| Melting Point (°C) | Not readily predictable | Affects solid-state stability, formulation, and purification. |
| Boiling Point (°C) | Not readily predictable | Generally high for such structures; not a primary parameter for solid dosage forms. |
| logP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This is often a desirable range for oral bioavailability. |
| Aqueous Solubility (logS) | -2.0 to -3.0 | Suggests low to moderate aqueous solubility. Formulation strategies may be required to enhance dissolution and absorption. |
| pKa (Most Basic) | ~2.0 - 3.5 | The nitrogen atoms of the triazolopyridine system are weakly basic. This will influence solubility at different pH values and potential for salt formation. |
Lipophilicity (logP)
The predicted logP suggests that 5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile is moderately lipophilic. This is a favorable attribute in early-stage drug development, as it hints at the potential for good absorption and distribution. However, excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic turnover.
Solubility
The predicted low to moderate aqueous solubility is a critical parameter that will require experimental verification. Poor solubility is a common hurdle in drug development, impacting dissolution rate and, consequently, bioavailability.
Ionization (pKa)
The triazolopyridine core contains several nitrogen atoms, each with a lone pair of electrons. However, due to aromaticity and electron-withdrawing effects of the chloro and cyano groups, their basicity is expected to be low. The predicted pKa in the acidic range suggests that the compound will be predominantly in its neutral form at physiological pH (7.4). This has significant implications for its interaction with biological targets and its solubility profile in different compartments of the body.
Strategic Synthesis and Characterization
While a specific synthetic route for this exact molecule is not published, the synthesis of the[1][2][3]triazolo[1,5-a]pyridine scaffold is well-documented. A plausible synthetic strategy would likely involve the cyclization of a substituted 2-aminopyridine derivative.
Caption: Generalized synthetic workflow for triazolopyridine derivatives.
The characterization of the final product would rely on a suite of standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the molecule. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be diagnostic.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns can also offer structural insights.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹) and vibrations associated with the aromatic rings.
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Elemental Analysis: Provides the percentage composition of C, H, N, and Cl, which should match the calculated values for the molecular formula.
Experimental Protocols for Physicochemical Characterization
Given the lack of published data, the following section provides detailed, standardized protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
Rationale: The melting point is a fundamental indicator of purity and provides information on the solid-state properties of the compound.
Protocol:
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A small amount of the crystalline solid is placed in a capillary tube.
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The capillary tube is inserted into a calibrated melting point apparatus.
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The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point.
Determination of Aqueous Solubility
Rationale: Understanding the solubility of a compound in aqueous media at different pH values is critical for predicting its behavior in biological systems.
Protocol (Shake-Flask Method):
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An excess amount of the solid compound is added to a known volume of purified water or a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline) in a sealed vial.
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The vial is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered or centrifuged to separate the undissolved solid.
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The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for the shake-flask solubility determination method.
Determination of Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is a key measure of a compound's lipophilicity and its ability to cross biological membranes.
Protocol (Shake-Flask Method):
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A solution of the compound at a known concentration is prepared in either n-octanol or water (pre-saturated with the other solvent).
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Equal volumes of the n-octanol and water phases are combined in a sealed vial.
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The mixture is agitated to allow for partitioning of the compound between the two phases until equilibrium is reached.
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The phases are separated by centrifugation.
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The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method (e.g., HPLC-UV).
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The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of pKa
Rationale: The pKa value(s) define the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.
Protocol (Potentiometric Titration):
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A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
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The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
Concluding Remarks for the Research Professional
5-chloro-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile represents a molecule of interest at the frontier of medicinal chemistry. While the current lack of extensive public data presents a challenge, it also underscores an opportunity for novel research. The theoretical predictions presented in this guide offer a solid starting point for experimental work. The provided protocols for synthesis and physicochemical characterization are robust, widely accepted methodologies that will enable the generation of reliable empirical data.
It is imperative that researchers working with this and similar novel compounds undertake a thorough physicochemical characterization early in the development process. These foundational data points are not merely descriptive; they are predictive of a compound's ultimate success or failure as a therapeutic candidate. The insights gained from such studies will undoubtedly accelerate the journey from a promising molecular scaffold to a life-changing medicine.
References
Due to the novelty of the specific topic compound, the references provided are for the general class of compounds and the analytical methodologies described.
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Synthesis of[1][2][3]Triazolo[1,5-a]pyridines: For representative synthetic strategies, researchers are directed to review articles on the synthesis of fused N-heterocycles. A relevant starting point could be articles discussing the cyclization of 2-aminopyridines.
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Physicochemical Property Determination
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Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
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Spectroscopic Analysis of Heterocyclic Compounds
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. This text provides a comprehensive overview of NMR, MS, and IR spectroscopy for structure elucidation. A general link to the publisher's site is provided as direct deep links may be unstable: [Link]
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